Sitagliptin FP Impurity D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSHJJFVCWMIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Formation Pathways and Mechanisms of Sitagliptin Fp Impurity D
Process-Related Formation during Sitagliptin (B1680988) Chemical Synthesis
The formation of Sitagliptin FP Impurity D is intrinsically linked to the synthetic pathway employed for the active pharmaceutical ingredient. It can arise from specific intermediates and side reactions influenced by the chosen reagents and prevailing reaction conditions.
Investigation of Synthetic Route Intermediates and By-products
A key precursor to the formation of this compound is the intermediate, (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid. This unsaturated carboxylic acid is a structural analogue of a portion of the Sitagliptin molecule and serves as a direct building block for the impurity. Its presence in the reaction mixture, whether as a deliberately synthesized intermediate or an unintended by-product, is a critical factor in the genesis of this compound.
Another important intermediate is 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orggoogle.comallmpus.comtriazolo[4,3-a]pyrazine, which is the heterocyclic core of the Sitagliptin molecule. nbinno.com The condensation of this amine with (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid or its activated derivatives leads directly to the formation of the impurity.
The synthetic pathway for this compound often mirrors a potential route for Sitagliptin itself, with the key difference being the absence of the chiral amine on the butanoyl chain. This highlights the importance of carefully controlling the introduction of the amino group in the main synthesis to avoid the formation of this unsaturated impurity.
Role of Specific Reaction Conditions and Reagents in Impurity Generation
The conditions under which the synthesis of Sitagliptin is carried out play a pivotal role in the formation of impurities, including this compound. The choice of catalysts, reagents, solvents, and temperature can significantly influence reaction pathways and the prevalence of side reactions.
In certain synthetic strategies for Sitagliptin and its intermediates, cobalt-catalyzed cross-coupling reactions are employed. acs.org For instance, the synthesis of the key intermediate methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate can be achieved through a cobalt-catalyzed cross-coupling of 1-bromo-2,4,5-trifluorobenzene (B152817) with methyl 4-bromocrotonate. acs.org While efficient, this reaction sets the stage for the formation of the unsaturated backbone of this compound. Any incomplete downstream processing or side reactions involving this intermediate can lead to the generation of the impurity.
The hydrolysis of ester intermediates, such as methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate, to the corresponding carboxylic acid is a crucial step in the pathway to forming this compound. acs.org The conditions of this hydrolysis can have a significant impact on the product profile. For example, acid-catalyzed hydrolysis, such as with 3 M HCl, tends to yield the desired (E)-(2,4,5-trifluorophenyl)but-2-enoic acid. acs.org In contrast, base-catalyzed hydrolysis using reagents like 3 M NaOH can lead to regio-isomerization of the carbon-carbon double bond, resulting in the formation of (E)-(2,4,5-trifluorophenyl)but-3-enoic acid, a precursor to a different regioisomeric impurity. acs.org
Table 1: Influence of Hydrolysis Conditions on Intermediate Formation
| Hydrolysis Condition | Reactant | Product | Significance for Impurity D Formation |
|---|---|---|---|
| Acid-catalyzed (e.g., 3 M HCl) | Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | (E)-(2,4,5-trifluorophenyl)but-2-enoic acid | Direct precursor to this compound |
The final step in the formation of this compound is the amide bond formation between the carboxylic acid intermediate, (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, and the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orggoogle.comallmpus.comtriazolo[4,3-a]pyrazine. acs.org The choice of coupling reagents and bases is critical in this step to ensure efficient formation of the desired amide bond and to minimize side reactions. nih.gov Common peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-hydroxybenzotriazole) and a base like NMM (N-methylmorpholine) can be used. acs.org Alternatively, activating the carboxylic acid with reagents like oxalyl chloride in the presence of a base such as triethylamine (B128534) (Et3N) is another effective method. acs.org The efficiency and selectivity of this reaction directly impact the yield of this compound.
As mentioned previously, regio-isomerization during the hydrolysis of the ester intermediate is a key consideration. The formation of the conjugated system in (E)-(2,4,5-trifluorophenyl)but-2-enoic acid is crucial for the identity of this compound. Base-catalyzed conditions can promote the migration of the double bond to a non-conjugated position, leading to a different impurity. acs.org
From a stereochemical perspective, this compound is an achiral molecule due to the presence of the carbon-carbon double bond in the butenoyl chain, which eliminates the chiral center present in the Sitagliptin molecule. Therefore, the stereochemical control that is paramount in the synthesis of Sitagliptin is not a factor in the formation of this particular impurity. However, the presence of this impurity underscores the importance of the stereoselective reactions in the main synthetic pathway to ensure the desired chirality of the final drug substance.
Degradation Pathways of Sitagliptin Leading to this compound
This compound, chemically identified as (2E)-1-[3-(Trifluoromethyl)-5,6-dihydro nih.govnih.govscispace.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, is an enone impurity that can arise from the degradation of Sitagliptin. Its formation is a result of chemical transformations of the Sitagliptin molecule under specific environmental stresses. Understanding these pathways is crucial for controlling its presence in the final drug product.
Forced Degradation Studies and Identification of Relevant Stress Conditions
Forced degradation, or stress testing, is a pivotal process in pharmaceutical development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. In the case of Sitagliptin, forced degradation studies have been instrumental in identifying the conditions that lead to the formation of this compound. These studies involve subjecting Sitagliptin to conditions more severe than accelerated stability testing, such as high temperatures, humidity, and exposure to acidic, alkaline, oxidative, and photolytic environments.
While several degradation products of Sitagliptin have been identified under various stress conditions, the formation of this compound has been noted as a previously unreported impurity discovered during such stress studies. nih.gov The following sections will delve into the specific degradation pathways under different stress conditions that can lead to the generation of this particular impurity.
Under acidic conditions, Sitagliptin is known to undergo hydrolysis. Studies have shown that when subjected to strong acidic conditions, such as 2.5M hydrochloric acid at 60°C, Sitagliptin degrades to form two major degradation products. ufrgs.brresearchgate.net These are identified as 3-(trifluoromethyl)-5,6,7,8-tetrahydro nih.govnih.govscispace.comtriazolo[4,3-a]pyrazine and (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, resulting from the cleavage of the amide bond. scispace.comnih.gov
While these are the primary products of acidic hydrolysis, the formation of this compound under acidic stress is less direct. It is proposed that the acidic environment can catalyze an elimination reaction of the primary amine group from the Sitagliptin molecule, followed by oxidation or rearrangement to form the enone structure of the impurity.
Table 1: Sitagliptin Degradation under Acidic Hydrolysis
| Stress Condition | Degradation Products Identified | Percentage of Degradation | Reference |
|---|---|---|---|
| 2.5M HCl at 60°C for 6 hours | DP1 (m/z 193.08) and DP2 (m/z 234.09) | Approx. 20% of Sitagliptin | ufrgs.brresearchgate.net |
In alkaline environments, Sitagliptin also demonstrates susceptibility to degradation. Treatment with 1M sodium hydroxide (B78521) at elevated temperatures leads to partial degradation of the drug. scispace.com Similar to acidic hydrolysis, the primary degradation pathway under alkaline conditions involves the cleavage of the amide bond. It has been reported that Sitagliptin is particularly prone to degradation under alkaline conditions, leading to the formation of several impurities. google.com
The formation of this compound in an alkaline medium is thought to proceed through a base-catalyzed elimination of the amino group, which is a plausible pathway for the formation of an unsaturated intermediate that can then be converted to the final enone structure.
Table 2: Sitagliptin Degradation under Alkaline Hydrolysis
| Stress Condition | Degradation Products Identified | Percentage of Degradation | Reference |
|---|---|---|---|
| 1 M NaOH at 100°C for 24 hours | Three degradation products | Partial degradation | scispace.com |
Oxidative conditions, typically induced by reagents such as hydrogen peroxide, can also lead to the degradation of Sitagliptin. Studies have shown that Sitagliptin undergoes significant degradation in the presence of strong oxidizing agents. nih.gov The trifluoromethyl group and the piperazine (B1678402) ring in the Sitagliptin molecule could be susceptible to oxidative attack.
The formation of this compound under oxidative stress may involve the oxidation of the amino group to an imine, followed by elimination to form the double bond characteristic of the enone structure. The presence of an oxidizing agent could facilitate this transformation.
Table 3: Sitagliptin Degradation under Oxidative Stress
| Stress Condition | Degradation Products Identified | Percentage of Degradation | Reference |
|---|---|---|---|
| 3% H2O2 at room temperature for 3 days | Not specified | Not specified | scispace.com |
Thermal stress, in the absence of other degrading agents, can also contribute to the formation of impurities. The stability of Sitagliptin at elevated temperatures is a key factor in its formulation and storage. The degradation of Sitagliptin under thermal stress has been observed to follow first-order kinetics in some studies. nih.gov
The formation of this compound under thermal stress is likely a result of the molecule gaining sufficient energy to undergo elimination reactions. The amino group, being a good leaving group upon protonation (which can occur even with trace acidic species), can be eliminated at high temperatures to form the unsaturated impurity. The degradation of Sitagliptin under acidic conditions has been shown to follow second-order kinetics. ufrgs.br
Table 4: Sitagliptin Degradation under Thermal Stress
| Stress Condition | Degradation Rate | Kinetic Order | Reference |
|---|---|---|---|
| High temperature/high humidity, dry hot air | Potent interactions with excipients observed | Not specified | nih.gov |
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate chemical degradation of photosensitive molecules. While some studies suggest Sitagliptin has a degree of photostability, interactions with excipients can be accelerated by UV/VIS light. nih.gov
The formation of this compound through photolytic degradation could be initiated by the absorption of photons, leading to an excited state of the molecule. This excited state may then undergo an elimination reaction, resulting in the formation of the double bond present in the impurity.
Table 5: Sitagliptin Degradation under Photolytic Stress
| Stress Condition | Observation | Reference |
|---|
Excipient-Drug Substance Interactions and their Catalytic Effects on Impurity Formation
The stability of a drug substance within a formulation is significantly influenced by its interaction with pharmaceutical excipients. These inactive ingredients, while essential for the manufacturing and performance of the dosage form, can sometimes participate in chemical reactions that lead to the degradation of the active pharmaceutical ingredient (API) and the formation of impurities. In the case of sitagliptin, certain excipients have been identified as potential contributors to the formation of this compound.
The Maillard Reaction with Reducing Sugars
One of the primary pathways implicated in the formation of degradation products of drugs containing primary amine groups, such as sitagliptin, is the Maillard reaction. This complex series of reactions occurs between the amino group of the drug and the carbonyl group of a reducing sugar, a common component of many pharmaceutical formulations. Lactose (B1674315), a widely used diluent and filler, is a reducing sugar known to interact with sitagliptin.
The initial step of the Maillard reaction involves the condensation of the primary amine of sitagliptin with the open-chain form of lactose to form a Schiff base (an imine). This is followed by cyclization to a glycosylamine and subsequent Amadori rearrangement to form a more stable aminoketose derivative. While the complete, multi-step degradation pathway from the Amadori product to this compound is complex and not fully elucidated in publicly available literature, the initial Maillard reaction is a critical initiating step that can lead to a cascade of further degradation reactions, ultimately resulting in the formation of various impurities, including potentially this compound.
A review of drug-excipient interactions has highlighted the Maillard reaction between the primary amine of sitagliptin and lactose as a potential degradation pathway. sdiarticle4.com
| Excipient | Interaction Type | Potential Outcome |
| Lactose | Maillard Reaction | Formation of Schiff base and Amadori products, leading to further degradation and potential formation of impurities. |
Michael Addition with Unsaturated Excipients
Another potential mechanism for the formation of sitagliptin impurities is the Michael addition reaction. This reaction involves the addition of a nucleophile, in this case, the primary amine of sitagliptin, to an α,β-unsaturated carbonyl compound. Certain excipients or their degradation products may contain such reactive moieties.
For instance, fumaric acid, which has been studied for its interaction with sitagliptin, is an α,β-unsaturated dicarboxylic acid. While direct evidence linking fumaric acid to the formation of this compound is not yet established in published research, the potential for a Michael addition reaction exists and warrants further investigation as a possible formation pathway for related adducts.
| Excipient | Interaction Type | Potential Outcome |
| Fumaric Acid | Michael Addition | Potential for the formation of adducts through the reaction of the primary amine of sitagliptin with the unsaturated system of the excipient. |
Catalytic Effects of Other Excipients
Beyond direct chemical reactions, certain excipients can act as catalysts, accelerating the degradation of the drug substance. For example, lubricants such as magnesium stearate, and organic acids like ascorbic acid and citric acid, have been shown to interact with sitagliptin. synthinkchemicals.com The exact mechanisms by which these excipients may catalyze the formation of this compound are not fully understood but could involve factors such as changes in the micro-pH of the formulation or the presence of metallic ions that can act as catalysts.
Forced degradation studies are instrumental in identifying potential degradation pathways and the impact of excipients. Studies on sitagliptin under various stress conditions, including acidic, basic, oxidative, and thermal stress, have led to the identification of several degradation products. nih.gov While these studies provide a general understanding of sitagliptin's stability, further research specifically focusing on the interaction with individual excipients under relevant storage and processing conditions is necessary to definitively link them to the formation of this compound.
| Excipient | Potential Catalytic Effect |
| Magnesium Stearate | May influence degradation rates. |
| Ascorbic Acid | Potential for interaction and catalytic degradation. |
| Citric Acid | May alter micro-pH and influence stability. |
Advanced Analytical Methodologies for Sitagliptin Fp Impurity D Characterization and Quantification
Chromatographic Techniques for Separation and Quantitative Determination
Chromatography is the cornerstone for the separation, identification, and quantification of impurities in pharmaceutical substances. Due to the chemical nature of Sitagliptin (B1680988) and its related impurities, which are typically semi-polar to non-polar compounds, liquid chromatography is the most widely applied and effective technique.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is the most common and powerful technique for the analysis of Sitagliptin and its process-related impurities ijrpr.com. The development of a robust and validated RP-HPLC method is essential for routine quality control in the pharmaceutical industry bepls.com.
The selection of an appropriate stationary phase is crucial for achieving the desired separation of the main API peak from its impurities. For Sitagliptin impurity profiling, C18 (octadecylsilyl) columns are the most frequently used stationary phases due to their hydrophobicity, which provides excellent retention and resolution for the relatively non-polar Sitagliptin molecule and its analogues bepls.comresearchgate.netscispace.com.
Key considerations for stationary phase selection include:
Particle Size: Columns with 5 µm particle size are common, offering a good balance between efficiency and backpressure ijrpr.combepls.comtheaspd.com.
Column Dimensions: Typical analytical columns have dimensions of 4.6 mm (internal diameter) x 150 mm or 250 mm (length) ijrpr.combepls.comtheaspd.com.
Brand and Type: Various C18 columns from different manufacturers are employed, such as Kromasil, Agilent Poroshell, and Symmetry shield RP18, each potentially offering slightly different selectivity ijrpr.comtheaspd.comijpsr.com.
Elution strategies can be either isocratic (constant mobile phase composition) or gradient (variable mobile phase composition). For impurity profiling, where components with a range of polarities need to be separated, gradient elution is generally preferred as it provides better resolution and reduces analysis time scispace.comijpsr.comasianpubs.org.
The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier. The choice of these components and the gradient program significantly impacts the separation.
Organic Modifiers: Acetonitrile (B52724) is a widely used organic solvent due to its low viscosity and UV transparency. Methanol (B129727) is another option, sometimes used in combination with acetonitrile ijrpr.combepls.com.
Aqueous Phase/Buffers: Buffers are used to maintain a constant pH, which is critical for the retention and peak shape of ionizable compounds like Sitagliptin. Commonly used buffers include phosphate (B84403) and perchlorate, with pH adjusted to a range of 2 to 7 researchgate.netijpsr.comasianpubs.org. For example, a mobile phase consisting of 0.02 M phosphate buffer at pH 7 and acetonitrile has been successfully used researchgate.netasianpubs.org. Another method utilized a pH 4.5 buffer with acetonitrile ijrpr.com.
Gradient Elution: A typical gradient program starts with a higher proportion of the aqueous phase to retain and resolve early-eluting polar impurities. The concentration of the organic modifier is then gradually increased to elute the main component (Sitagliptin) and more strongly retained, non-polar impurities like Sitagliptin FP Impurity D ijpsr.com.
The table below summarizes various RP-HPLC method parameters reported for the analysis of Sitagliptin impurities.
Table 1: RP-HPLC Method Parameters for Sitagliptin Impurity Analysis
| Stationary Phase | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Elution Mode |
|---|---|---|---|---|
| C18 (4.6 mm x 250 mm, 5 µm) bepls.com | Water | Acetonitrile | 0.8 - 1.2 | Isocratic (35:65) |
| RP C18 researchgate.netasianpubs.org | 0.02 M Phosphate Buffer (pH 7) | Acetonitrile | 1.0 | Linear Gradient |
| Kromasil C18 (4.6 x 250 mm, 5 µm) ijrpr.com | pH 4.5 Buffer:Acetonitrile (90:10) | Methanol:Acetonitrile (50:50) | 1.0 | Gradient |
| Agilent Poroshell C18 (150 mm x 4.6 mm, 5 µm) theaspd.com | 0.05% Orthophosphoric Acid in Water | Acetonitrile | 1.0 | Isocratic (70:30) |
An example of a gradient program is detailed in the following table.
Table 2: Example Gradient Elution Program for Sitagliptin Impurity Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.01 | 80 | 20 |
| 30 | 50 | 50 |
| 40 | 30 | 70 |
| 60 | 30 | 70 |
| 62 | 80 | 20 |
| 70 | 80 | 20 |
Data adapted from a method developed for separating Sitagliptin process impurities ijpsr.com.
The choice of detector and wavelength is critical for achieving the required sensitivity and specificity. For compounds containing a chromophore, such as Sitagliptin and its impurities, UV-Visible (UV-Vis) or Photodiode Array (PDA) detectors are standard.
Detector: A PDA detector is often preferred over a simple UV-Vis detector as it can acquire spectra across a range of wavelengths simultaneously. This capability is invaluable for impurity analysis as it helps in peak purity assessment and method development by identifying the optimal detection wavelength for each component.
Wavelength Optimization: The selection of the monitoring wavelength is based on the UV absorbance spectra of Sitagliptin and its impurities. A wavelength where all components exhibit significant absorbance is chosen to ensure their detection. For Sitagliptin impurities, detection wavelengths are commonly set in the range of 210 nm to 290 nm ijrpr.combepls.comresearchgate.net. A wavelength of 210 nm is frequently used to detect a broad range of process-related impurities ijrpr.comresearchgate.nettheaspd.comijpsr.com. Other studies have utilized 290 nm, which may offer better selectivity depending on the specific impurity's chromophore bepls.com.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.
The principles of UPLC method development are similar to HPLC but are adapted for the high pressures and smaller column dimensions. A UPLC method for a Sitagliptin-related impurity involved a C18 column (100 mm × 4.6 mm, 3.5 µm particle size) with a gradient elution program nih.gov. Another method used an Acquity UPLC BEH C8 column (100 × 2.1 mm, 1.7 μm) researchgate.net. The use of sub-2 µm particles allows for higher mobile phase velocities without a loss in efficiency, drastically reducing run times.
Table 3: UPLC Method Parameters for Sitagliptin Impurity Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|
| Aquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) researchgate.net | A: 10 mM KH2PO4 + 2 mM Hexane-1-sulfonic acid sodium salt (pH 5.5) B: Acetonitrile | 0.2 | UV (210 nm) |
The higher efficiency of UPLC leads to sharper and narrower peaks, which enhances the resolution between the main Sitagliptin peak and closely eluting impurities like this compound. This is particularly advantageous for quantifying trace-level impurities.
Gas Chromatography (GC) Approaches for Volatile Components (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for the direct analysis of this compound, GC is not a suitable method. This is because Sitagliptin and its process-related impurities are large, complex molecules with high molecular weights and boiling points, and they are not sufficiently volatile or thermally stable to be analyzed by GC without derivatization.
While GC is not used for the impurity itself, it may be applicable in the broader context of Sitagliptin production for quality control purposes, such as:
Residual Solvent Analysis: To quantify residual solvents used during the synthesis process.
Analysis of Volatile Raw Materials: To check the purity of volatile starting materials or reagents.
Supercritical Fluid Chromatography (SFC) Applications in Impurity Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool in pharmaceutical analysis, offering a green and efficient alternative to traditional liquid chromatography. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier. This technique provides several advantages, including high separation efficiency, rapid analysis times, and reduced solvent consumption.
While specific applications of SFC for the routine analysis of this compound are not extensively documented in publicly available literature, the technique's characteristics make it highly suitable for such purposes. SFC has been successfully employed for the chiral separation of sitagliptin enantiomers and for the isolation of impurities in other pharmaceutical compounds chromatographyonline.comnih.gov. The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster separations and higher throughput, which is advantageous in a quality control environment.
The separation in SFC is influenced by various parameters, including the choice of stationary phase, the composition of the mobile phase (including the type and percentage of co-solvent), temperature, and pressure. For a compound like this compound, a systematic method development approach would involve screening different chiral and achiral stationary phases along with various polar co-solvents (e.g., methanol, ethanol (B145695), isopropanol) to achieve optimal resolution from sitagliptin and other related impurities. The inherent advantages of SFC, such as its suitability for both polar and non-polar compounds and its compatibility with mass spectrometry, position it as a promising technique for the impurity profiling of sitagliptin.
Table 1: Potential SFC Method Parameters for this compound Analysis
| Parameter | Potential Conditions |
| Stationary Phase | Chiral (e.g., polysaccharide-based) or Achiral (e.g., silica, diol) |
| Mobile Phase | Supercritical CO2 with a polar organic co-solvent (e.g., Methanol, Ethanol) |
| Detection | UV, Mass Spectrometry (MS) |
Capillary Electrophoresis (CE) for Impurity Profiling
Capillary Electrophoresis (CE) represents another powerful and efficient separation technique with significant potential for the impurity profiling of pharmaceuticals. CE methods are characterized by their high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. The separation in CE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary.
Several modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been successfully applied to the analysis of sitagliptin and its related substances. A CZE method has been developed for the simultaneous determination of sitagliptin and metformin, demonstrating the capability of CE to separate these active pharmaceutical ingredients nih.govnih.govtandfonline.comglobalresearchonline.net. Furthermore, a solvent-modified MEKC method was developed for the simultaneous determination of sitagliptin and its main synthesis impurities nih.gov. This highlights the utility of CE in resolving complex mixtures of related compounds.
For the analysis of this compound, a CZE or MEKC method could be developed and optimized. Key parameters for optimization would include the background electrolyte (BGE) composition and pH, applied voltage, capillary temperature, and injection parameters. The use of additives to the BGE, such as cyclodextrins, could be explored to enhance the separation selectivity between sitagliptin and its impurities. The high resolving power of CE makes it particularly suitable for separating structurally similar impurities from the main drug substance.
Table 2: Exemplary Capillary Electrophoresis Method Parameters for Sitagliptin Analysis
| Parameter | Condition | Reference |
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Capillary | Fused silica | nih.gov |
| Background Electrolyte | 60 mM phosphate buffer at pH 4.0 | nih.gov |
| Applied Voltage | 15 kV (positive polarity) | nih.gov |
| Detection | UV at 203 nm | nih.gov |
Spectroscopic and Hyphenated Techniques for Structural Elucidation
The unambiguous identification and structural elucidation of impurities are critical for ensuring the safety and quality of drug products. Spectroscopic techniques, particularly when hyphenated with chromatographic methods, provide the detailed structural information necessary for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools in modern pharmaceutical analysis. These techniques combine the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection, identification, and quantification of impurities even at trace levels.
LC-MS methods have been extensively used for the analysis of sitagliptin and its degradation products bohrium.comnih.gov. In the context of this compound, which has been identified as a degradation product, LC-MS/MS plays a crucial role in its characterization ijpsr.com. A typical LC-MS/MS workflow involves the chromatographic separation of the impurity from the API and other components, followed by ionization and mass analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are fundamental for determining the elemental composition of an unknown compound. This capability is invaluable in the initial stages of impurity identification. For this compound, HRMS would be used to determine its accurate mass, allowing for the calculation of its molecular formula with a high degree of confidence. This information is a critical piece of the puzzle in elucidating the structure of the impurity. Studies on the degradation products of sitagliptin have utilized high-resolution mass spectrometry to propose possible structures ijpsr.com.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful HRMS technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid instrument allows for both precursor ion selection and high-resolution, accurate mass measurement of both precursor and product ions. This capability is particularly useful for confirming the elemental composition of an impurity. By comparing the experimentally measured accurate mass with theoretical masses of potential elemental formulas, the most likely composition can be determined.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion (in this case, the protonated molecule of this compound) and analyze the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule and provides a wealth of structural information. By analyzing the mass-to-charge ratios of the fragment ions, it is possible to deduce the connectivity of atoms and the presence of specific functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For an impurity like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon signal, thereby confirming its precise chemical structure. researchgate.net
Proton (¹H) NMR spectroscopy is the first step in structural analysis, providing information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound reveals characteristic signals for the protons in the triazolopyrazine ring system, the butenone linker, and the trifluorophenyl group. nih.gov The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are crucial for the initial structural assessment.
For instance, the protons of the double bond in the butenone moiety appear as distinct doublets or doublets of triplets in the olefinic region of the spectrum, with a large coupling constant (~16 Hz) confirming the E (trans) configuration. nih.gov Protons on the saturated portion of the triazolopyrazine ring system exhibit complex multiplets due to their diastereotopic nature.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 6.83–6.90 | m | - | Aromatic H |
| 7.20–7.28 | m | - | Aromatic H |
| 6.52 | d | 16.2 | =CH-CO |
| 6.31 | dt | 15.9, 6.6 | Ar-CH= |
| 4.96 / 5.02 | s + s | - | N-CH₂-C=N |
| 4.15–4.26 | m | - | N-CH₂ |
| 3.99–4.12 | m | - | N-CH₂ |
| 3.43 | d | 6.6 | Ar-CH₂ |
Note: Data is representative and based on published values for the compound. nih.gov The exact chemical shifts can vary slightly depending on the solvent and instrument.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique helps to identify the carbon skeleton and the presence of key functional groups, such as the carbonyl (C=O) carbon of the ketone, the olefinic carbons (C=C), and the carbons bearing trifluoromethyl and trifluorophenyl groups. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, the carbonyl carbon is expected to resonate at a low field (downfield), while the aliphatic carbons of the piperazine (B1678402) ring will appear at a higher field (upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (Ketone) |
| ~150-160 | Aromatic C-F |
| ~145 | C=N (Triazole) |
| ~140-145 | Olefinic C-H |
| ~120-130 | Olefinic C-H |
| ~115-125 | Aromatic C-H / C-F |
| ~118 (q) | CF₃ |
| ~105 | Aromatic C-H |
| ~40-50 | N-CH₂ |
| ~30 | Ar-CH₂ |
Note: This table represents predicted chemical shift ranges based on the structure and data from similar compounds. acs.org Specific assignments require 2D NMR data.
While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the molecular puzzle and achieving definitive structural confirmation. acs.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It establishes proton-proton connectivities, allowing for the tracing of spin systems, such as identifying adjacent protons in the butenone chain and within the saturated ring system. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for assigning carbon signals by linking them to their known proton assignments. researchgate.net
Together, these 2D NMR experiments provide an unambiguous map of the molecular structure of this compound.
For complex mixtures where impurity isolation is challenging, hyphenated techniques like Liquid Chromatography-NMR (LC-NMR) offer a powerful solution. ijprajournal.com This method couples the separation power of HPLC with the structural elucidation capabilities of NMR. tandfonline.com The impurity of interest, this compound, can be separated from the main Sitagliptin peak and other impurities on an HPLC column, and the eluent corresponding to the impurity peak is directly transferred to the NMR spectrometer for analysis. This "on-flow" or "stopped-flow" analysis allows for the acquisition of NMR data on a separated, pure compound without the need for manual isolation, saving significant time and effort. researchgate.net While powerful, a key challenge of LC-NMR is its relatively low sensitivity compared to other detectors like mass spectrometry. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. semanticscholar.org When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. For this compound, the FT-IR spectrum provides confirmatory evidence for key structural features. The presence of these characteristic absorption bands helps to corroborate the structure determined by NMR and mass spectrometry. synthinkchemicals.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1670-1690 | C=O stretch | α,β-Unsaturated Ketone |
| ~1600-1650 | C=C stretch | Alkene |
| ~1500-1600 | C=N stretch | Triazole ring |
| ~1100-1350 | C-F stretch | Trifluoromethyl, Trifluorophenyl |
| ~2850-3000 | C-H stretch | Aliphatic CH₂ |
Strategies for Control and Management of Sitagliptin Fp Impurity D in Pharmaceutical Manufacturing
Application of Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. By applying QbD, manufacturers can move from a reactive testing-based approach to a proactive, science-driven methodology for impurity control.
The formation of Sitagliptin (B1680988) FP Impurity D is intrinsically linked to the chemical reactions involved in the synthesis of Sitagliptin. Identifying the Critical Process Parameters (CPPs)—those parameters whose variability has an impact on a critical quality attribute (in this case, the impurity level)—is the first step in effective control. Through risk assessment and experimental studies, several CPPs in the Sitagliptin synthesis have been identified as influential in the formation of process-related impurities.
Detailed analysis of the amide bond formation step, which is crucial in the synthesis, reveals several parameters that can influence the generation of impurities. researchgate.net These parameters are considered CPPs as their control is vital to minimizing the formation of Sitagliptin FP Impurity D and other related substances.
| Critical Process Parameter (CPP) | Potential Impact on Impurity Formation | Rationale for Control |
|---|---|---|
| Reaction Temperature | Higher temperatures can increase reaction rates, potentially leading to more side reactions and greater impurity formation. | Maintaining a specific, often low, temperature range ensures kinetic control over the desired reaction pathway, suppressing side-product formation. |
| Choice and Stoichiometry of Base | The type of base and its concentration can influence side reactions such as regio-isomerization of related alkene impurities. researchgate.net | Selecting a suitable non-nucleophilic base and controlling its molar ratio prevents unwanted isomerization and other base-catalyzed side reactions. |
| Coupling/Activating Reagents | The efficiency and selectivity of the amide bond formation are highly dependent on the choice of coupling agent (e.g., EDC, oxalyl chloride). researchgate.net | Optimized selection of reagents ensures a high conversion rate to the desired product, minimizing the unreacted starting materials that could lead to impurities. |
| Solvent System | The polarity and properties of the solvent affect reactant solubility and reaction kinetics, thereby influencing the impurity profile. researchgate.net | A well-chosen solvent system ensures a homogeneous reaction environment and optimal reaction rate for the main reaction over side reactions. |
| Reaction Time | Prolonged reaction times can lead to the degradation of the product or the formation of secondary by-products. | Defining a specific reaction endpoint ensures high yield of the desired product while minimizing the formation of time-dependent impurities. |
| pH during Workup/Isolation | Changes in pH during extraction and isolation steps can cause degradation or rearrangement of the active pharmaceutical ingredient (API) or intermediates. | Strict pH control is necessary to ensure the stability of the Sitagliptin molecule and prevent the formation of acid- or base-catalyzed degradants. |
Once CPPs are identified, the next step in the QbD framework is to define a Design Space. The Design Space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within this validated space ensures that the level of this compound remains below the acceptance criteria.
The Design Space is established through systematic experimentation, such as Design of Experiments (DoE), which maps the relationship between the CPPs and the critical quality attributes (CQAs). For this compound, the CQA is its final concentration in the drug substance.
| Critical Process Parameter (CPP) | Proven Acceptable Range (PAR) | Target | Critical Quality Attribute (CQA) Outcome |
|---|---|---|---|
| Temperature | -5°C to 5°C | 0°C | This compound ≤ 0.10% |
| Base (Triethylamine) Equivalents | 2.0 - 2.2 | 2.1 | |
| Reaction Time | 12 - 16 hours | 14 hours | |
| Solvent (Acetonitrile) Purity | ≥ 99.8% | ≥ 99.9% |
Process Chemistry Optimization for Impurity Mitigation and Reduction
Beyond the strategic framework of QbD, direct optimization of the process chemistry provides the practical means to control impurity formation.
The control of impurities begins with the raw materials. daicelpharmastandards.com The synthesis of Sitagliptin involves key intermediates such as 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- synthinkchemicals.comsynzeal.comtriazolo[4,3-a]pyrazine hydrochloride. nbinno.com The purity of these precursors is paramount, as impurities present in the starting materials can be carried through the synthesis or react to form new undesired compounds. A robust supplier qualification program and stringent incoming material testing are the first line of defense in preventing the formation of this compound. This includes setting specifications for the purity of key intermediates and screening for any potentially reactive contaminants.
Based on the understanding of CPPs, reaction conditions can be precisely controlled to favor the formation of Sitagliptin over its impurities. Studies on the synthesis of Sitagliptin-related compounds have shown that the choice of coupling reagents, bases, and solvents significantly impacts the efficiency and selectivity of the amide bond formation. researchgate.net For instance, using specific combinations like EDC/HOBt or oxalyl chloride/Et3N in solvents like DMF or THF has been optimized to maximize yield. researchgate.net Careful control of temperature at low levels (e.g., 0°C) and the stoichiometry of reagents are critical tactics to suppress the kinetic pathways that lead to by-products like this compound. researchgate.net
Synthesis and Characterization of this compound Reference Standards
The availability of pure reference standards for impurities is fundamental for the development and validation of analytical methods used in quality control. These standards are essential for the accurate identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug product.
The chemical name for this compound is (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one. lgcstandards.com It is also known by the synonym 3-Desamino-2,3-dehydrositagliptin and is listed in the United States Pharmacopeia (USP) as sitagliptin phenylcrotonyl analog. synthinkchemicals.com
Another synthetic route described in patent literature starts with 2,4,5-trifluoro-phenylacetic acid, which undergoes a series of reactions including reduction, oxidation, Knoevenagel condensation, and a final condensation or ammonolysis reaction to yield the impurity. usp.org This method is reported to have the advantages of easy and convenient operation with high yield and purity. usp.org
Table 1: Overview of a Synthetic Approach for this compound
| Step | Starting Materials | Key Transformation | Intermediate/Product | Reported Yield |
| 1 | 1-bromo-2,4,5-trifluorobenzene (B152817), methyl 4-bromocrotonate | Cobalt-catalyzed cross-coupling | methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | High |
| 2 | methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate | Acid hydrolysis | (E)-(2,4,5-trifluorophenyl)but-2-enoic acid | High |
| 3 | (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- synthinkchemicals.comsigmaaldrich.comtriazolo[4,3-a]pyrazine | Amide bond formation | This compound | 68–76% |
The characterization of the synthesized reference standard is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the molecule. A Chinese patent reports the following ¹H-NMR data for a compound identified as this compound (400MHz, DMSO-d₆): δ 7.6 (m, 1H), 7.4 (m, 1H), 6.6 (t, J=5.9Hz, 2H), 5.0 (s, 1H), 4.9 (s, 1H), 4.3 (t, J=5.4Hz, 1H), 4.2 (t, J=5.3Hz, 1H), 4.0 (m, 2H), 3.6 (d, J=5.9Hz, 2H). usp.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the proposed structure. The same patent reports ESI-MS (m/z) data showing a peak at 391.0003 [M+H]⁺, corresponding to the molecular formula C₁₆H₁₂F₆N₄O. usp.org
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the reference standard.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to determine the presence of any residual solvents or water.
Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these analytical techniques to confirm the identity, purity, and potency of the standard. sigmaaldrich.com
Regulatory Framework and Compliance for Pharmaceutical Impurities
The control of impurities in pharmaceutical products is strictly regulated by international guidelines to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities worldwide.
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products. usp.orgedqm.eu These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
Reporting Threshold: This is the level at or above which an impurity must be reported in the registration application.
Identification Threshold: This is the level at or above which an impurity must be identified, meaning its structure needs to be elucidated.
Qualification Threshold: This is the level at or above which an impurity's biological safety must be established.
For organic impurities, these thresholds are based on the maximum daily dose of the drug substance. The qualification of an impurity involves assessing the available toxicological data to demonstrate its safety at the proposed level in the drug product.
ICH M7(R1) provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. nih.gov This guideline is particularly important for impurities that have structural alerts for mutagenicity. The process involves a thorough assessment of the impurity's structure for any features that might suggest it could interact with DNA.
If an impurity is suspected to be mutagenic, a toxicological assessment is required. This may involve conducting a bacterial reverse mutation assay (Ames test). If the impurity is found to be mutagenic, strict control measures are necessary to limit patient exposure. The guideline introduces the concept of a Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. For most mutagenic impurities, the TTC is set at 1.5 µ g/day . lgcstandards.com
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. These monographs include tests and acceptance criteria for impurities.
The USP monograph for Sitagliptin Tablets specifies limits for related compounds, including this compound (referred to as sitagliptin phenylcrotonyl analogue). synthinkchemicals.comuspnf.com The acceptance criterion for this specific impurity is not more than (NMT) 0.2%. nih.gov
The European Pharmacopoeia also includes a monograph for sitagliptin phosphate (B84403) monohydrate, which outlines requirements for related substances. While specific limits for each impurity may be detailed within the monograph, the general principle is to control all impurities to ensure the quality and safety of the drug product.
Table 2: Summary of Regulatory Considerations for this compound
| Guideline/Pharmacopoeia | Focus Area | Key Requirements |
| ICH Q3A/Q3B | Organic Impurities | Establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose. |
| ICH M7 | Genotoxic Impurities | Provides a framework for the assessment and control of mutagenic impurities, including the use of the Threshold of Toxicological Concern (TTC). |
| United States Pharmacopeia (USP) | Pharmacopoeial Standards | Specifies a limit of Not More Than (NMT) 0.2% for this compound (as sitagliptin phenylcrotonyl analogue) in Sitagliptin Tablets. nih.gov |
| European Pharmacopoeia (EP) | Pharmacopoeial Standards | Includes tests for related substances in the sitagliptin phosphate monohydrate monograph to ensure overall purity. |
Future Perspectives and Innovations in Sitagliptin Fp Impurity D Research
Emerging Analytical Technologies and Automation in Impurity Profiling
The accurate detection and quantification of trace-level impurities such as Sitagliptin (B1680988) FP Impurity D are critical for ensuring the safety and efficacy of the final drug product. biomedres.us Emerging analytical technologies are moving towards greater sensitivity, resolution, and automation, which will significantly refine the impurity profiling process.
Advanced chromatographic and spectroscopic techniques are at the forefront of this evolution. High-Performance Liquid Chromatography (HPLC) remains a cornerstone, but its advanced forms, such as Ultra-Performance Liquid Chromatography (UPLC), offer superior resolution and faster analysis times. biomedres.us For complex analyses, Supercritical Fluid Chromatography (SFC) is emerging as a powerful green alternative, utilizing supercritical carbon dioxide as a mobile phase, which reduces the consumption of organic solvents. apacsci.commdpi.com
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are becoming indispensable. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) analyzers like Quadrupole Time-of-Flight (Q-TOF), enable the precise identification and structural elucidation of unknown impurities even at very low concentrations. biomedres.usnih.gov For instance, an optimized LC-MS/MS method can be developed for the specific quantification of impurities in Sitagliptin, offering high specificity and the ability to detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov
Automation is another key trend that enhances the efficiency and reproducibility of impurity profiling. resolvemass.ca Automated sampling systems can be integrated into the reaction process to take reliable samples for offline analysis, overcoming challenges associated with manual sampling, such as delays in quenching that can lead to variable results. mt.com This allows for real-time monitoring of impurity formation, providing a deeper understanding of reaction kinetics and helping to control the formation of Sitagliptin FP Impurity D during manufacturing.
Table 1: Comparison of Emerging Analytical Technologies for Impurity Profiling
| Technology | Principle | Advantages for this compound Analysis |
|---|---|---|
| UPLC-MS/MS | Combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. | Enables rapid, sensitive, and selective quantification of trace-level impurities. nih.gov |
| LC-Q-TOF-HRMS | Couples liquid chromatography with high-resolution mass spectrometry for accurate mass measurements. | Allows for the identification and structural elucidation of unknown impurities and degradation products. biomedres.us |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (like CO2) as the mobile phase for separation. | A green analytical technique that reduces organic solvent consumption and is suitable for separating complex mixtures. apacsci.commdpi.com |
| Automated Inline Sampling | Robotic systems that automatically draw, quench, and prepare samples from a reaction vessel for analysis. | Provides representative, real-time data on impurity formation, improving process understanding and control. mt.com |
Application of Artificial Intelligence and Machine Learning in Predicting Impurity Pathways
The prediction of potential impurities before they are synthetically encountered represents a paradigm shift in pharmaceutical development. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools for predicting impurity formation pathways, thereby enabling a proactive approach to quality control. apacsci.compreprints.org
The benefits of this predictive capability are manifold:
Faster Elucidation: By providing a candidate set of likely impurity structures, AI can significantly accelerate the process of identifying unknown signals in analytical data, such as those from mass spectrometry. chemical.airesearchgate.net
Risk Assessment: AI tools can help in performing more thorough risk assessments of raw materials by predicting how impurities in starting materials might propagate through the synthesis to the final drug substance. chemrxiv.org
Route Optimization: This knowledge allows chemists to select or optimize synthetic routes that are less likely to produce problematic impurities, including those that may be genotoxic. chemrxiv.org
AI models can be integrated with laboratory information systems to create a closed-loop system where experimental data continuously refines the predictive algorithms, leading to ever-improving accuracy. chemical.ai This data-driven approach moves impurity analysis from a reactive, post-synthesis activity to a predictive, integrated part of process development.
Table 2: AI/ML Applications in Impurity Pathway Prediction
| Application Area | Description | Impact on this compound Research |
|---|---|---|
| Retrosynthetic Analysis | AI algorithms predict feasible synthetic routes for a target molecule. | Can identify routes that minimize the potential for forming this compound. preprints.org |
| Reaction Outcome Prediction | ML models analyze reaction parameters to predict major and minor products. | Provides early warning of the likelihood of this compound formation under specific conditions. preprints.org |
| Impurity Propagation Tracking | AI systems track how impurities from raw materials or early synthetic steps are carried through and transformed in subsequent steps. | Enables a proactive strategy to control the levels of this compound in the final product. chemrxiv.org |
Green Analytical Chemistry Approaches for Sustainable Impurity Analysis
The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. ijirt.org The analysis of impurities like this compound traditionally relies on methods, such as HPLC, that can consume large volumes of hazardous organic solvents. nrigroupindia.com GAC focuses on developing analytical techniques that are more environmentally sustainable by reducing waste, minimizing the use of toxic chemicals, and improving energy efficiency. ijirt.orgresearchgate.net
Several green approaches are applicable to the analysis of Sitagliptin impurities:
Reduction of Hazardous Solvents: A primary goal of GAC is to replace toxic organic solvents with safer alternatives. ijirt.org This includes developing methods that use water, ethanol (B145695), or other eco-friendly solvents. mdpi.com For instance, solvent-free micellar HPLC methods, which use water as the primary solvent, have been developed for analyzing antidiabetic drugs. mdpi.com
Miniaturization and Automation: Miniaturized analytical systems reduce the consumption of solvents and reagents and generate less waste. alliedacademies.org
Alternative Separation Techniques: As mentioned, Supercritical Fluid Chromatography (SFC) is a key green technology that uses environmentally benign supercritical CO2 as the primary mobile phase, significantly cutting down on organic solvent use. mdpi.com
By implementing GAC principles, the lifecycle of Sitagliptin analysis, from sample preparation to final measurement, can be made more sustainable without compromising analytical performance.
Table 3: Principles of Green Analytical Chemistry (GAC) in Impurity Analysis
| GAC Principle | Application in this compound Analysis |
|---|---|
| Reduce use of hazardous solvents | Replacing acetonitrile (B52724) and methanol (B129727) in HPLC with greener solvents like ethanol or developing water-based chromatographic systems. mdpi.comijirt.org |
| Minimize energy consumption | Using modern, more energy-efficient instrumentation like UPLC systems that offer faster analysis times. nrigroupindia.com |
| Reduce waste generation | Adopting miniaturized techniques and optimizing methods to use smaller sample and solvent volumes. alliedacademies.org |
| Use of renewable resources | Prioritizing reagents and solvents derived from renewable feedstocks where possible. ijirt.org |
Integrated Impurity Profiling Approaches for Complex Sitagliptin Formulations
Pharmaceutical formulations are complex mixtures containing the active pharmaceutical ingredient (API), such as Sitagliptin, along with multiple excipients. resolvemass.ca This complexity can create significant challenges for impurity profiling, as excipients may interfere with the detection and quantification of impurities like this compound. resolvemass.ca An integrated approach, utilizing a combination of analytical techniques, is essential for building a comprehensive impurity profile for the final drug product.
An effective integrated strategy often involves the use of orthogonal analytical methods—techniques that rely on different physicochemical principles for separation and detection. This approach increases the confidence that all potential impurities have been detected. For Sitagliptin formulations, this could involve:
Initial Screening: Using a high-resolution method like HPLC or UPLC with a non-specific detector (e.g., UV) to separate and detect all potential impurities. researchgate.net
Identification and Confirmation: Employing hyphenated techniques like LC-MS/MS to identify the impurities detected in the initial screen. pharmatutor.org For definitive structural confirmation of novel or critical impurities, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy might be used.
Quantification: Developing and validating specific methods, often using HPLC with UV or MS detection, for the accurate quantification of identified impurities, including this compound. researchgate.net
This multi-faceted approach ensures that impurities are not only detected and quantified in the API but are also monitored throughout the formulation process and during stability studies of the final drug product, ensuring its quality, safety, and efficacy over its shelf life. ijpsjournal.com
Q & A
Q. What analytical techniques are commonly used to identify and quantify Sitagliptin FP Impurity D?
Reverse-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely employed. For example, ultraperformance liquid chromatography with triple quadrupole MS (UPLC-MS/MS) enables precise quantification at trace levels (e.g., detecting 7-Nitroso impurity at 3.95 min retention time with a peak intensity of 3.0e5 cps) . Method optimization includes selecting mobile phases (e.g., aqueous buffers and organic modifiers) and column types (C18 or HILIC) to resolve co-eluting peaks.
Q. How is this compound synthesized, and what are its structural characteristics?
The impurity often arises during the synthesis of sitagliptin via incomplete reactions or side reactions. Structural elucidation relies on nuclear magnetic resonance (NMR) and high-resolution MS (HRMS). For example, impurities like Sitagliptin phenylcrotonyl analog (CAS 1675201-14-5) are identified through fragmentation patterns and comparison with reference standards . Key structural motifs include trifluoromethyl groups and triazolo-pyrazine rings, as shown in chromatographic data .
Q. What in vitro models are used to assess the genotoxic potential of this compound?
The alkaline single-cell gel electrophoresis (comet) assay and cytokinesis-block micronucleus (CBMN) test are standard. For instance, 3T3 fibroblast cells exposed to Sitagliptin impurities (e.g., S1 and S2) showed dose-dependent DNA damage, with results expressed as mean ± SEM and analyzed via ANOVA/Bonferroni . Cell viability assays (e.g., MTT) are paired with genotoxicity tests to rule out cytotoxic interference.
Q. How are reference standards for this compound characterized and validated?
Pharmacopeial standards (USP/EP) require comprehensive characterization using NMR, IR, and X-ray diffraction. Certificates of Analysis (COA) must include purity (>98%), residual solvents (e.g., GC-MS), and water content (Karl Fischer titration). Non-pharmacopeial impurities are validated against synthesized analogs, as described in SynZeal’s impurity catalog (e.g., SZ-S009155 with molecular formula C15H19F2NO4) .
Advanced Research Questions
Q. How can contradictory data on the genotoxicity of this compound be resolved?
Discrepancies may arise from variations in experimental design (e.g., cell lines, exposure durations). Meta-analysis of multiple studies, combined with dose-response modeling, helps clarify trends. For example, conflicting results between 3T3 cell assays and bacterial reverse mutation (Ames) tests require mechanistic studies (e.g., oxidative stress markers or p53 activation) to identify context-specific toxicity .
Q. What strategies optimize the detection of trace-level this compound in stability studies?
Accelerated stability testing under ICH Q1A(R2) guidelines involves stress conditions (40°C/75% RH, light exposure). Liquid chromatography-tandem MS (LC-MS/MS) with a lower limit of quantification (LLOQ) of 0.05% is recommended. Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation pathways, while method validation ensures precision (RSD <2%) and accuracy (90–110% recovery) .
Q. How do computational models predict the formation pathways of this compound during synthesis?
Density functional theory (DFT) simulations map reaction energetics, identifying intermediates prone to side reactions. For example, nitroso impurities (e.g., 7-Nitroso) form via nitrosation of amine precursors under acidic conditions. Molecular docking studies further assess impurity-receptor interactions to prioritize toxicological evaluations .
Q. What statistical approaches are used to validate analytical methods for this compound?
A linearity range of 0.1–150% of the target concentration is established using least-squares regression (R² >0.99). Intermediate precision is evaluated via inter-day and inter-analyst variability (RSD <5%). Robustness testing varies column temperatures (±5°C) and flow rates (±0.1 mL/min) to ensure method resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
